molecular formula C19H22N2O7 B5722702 3,4-dimethoxy-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide

3,4-dimethoxy-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5722702
M. Wt: 390.4 g/mol
InChI Key: PFYWCUYTYMMYSJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and a benzenecarboximidamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3,4-dimethoxybenzoic acid: This can be achieved through the methylation of 3,4-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.

    Preparation of 3,4,5-trimethoxybenzoyl chloride: This involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4-dimethoxy-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzoic acid
  • 3,4-dimethoxybenzoic acid
  • 3,4,5-trimethoxybenzoyl chloride

Uniqueness

3,4-dimethoxy-N’-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide is unique due to the combination of its methoxy groups and benzenecarboximidamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7/c1-23-13-7-6-11(8-14(13)24-2)18(20)21-28-19(22)12-9-15(25-3)17(27-5)16(10-12)26-4/h6-10H,1-5H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWCUYTYMMYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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